2-Bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone is a heterocyclic organic compound. It belongs to the class of benzoimidazoles, which are a prominent class of nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities []. This compound serves as a valuable building block in organic synthesis and medicinal chemistry research, enabling the creation of various derivatives with potentially useful properties.
The synthesis of 2-bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone typically involves the bromination of 1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone. This reaction can be executed using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The reaction conditions generally include:
The molecular formula of 2-bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone is , with a molecular weight of 334.011 g/mol. The structure includes:
The InChI Key for this compound is LRWGKOQDEBXXPS-UHFFFAOYSA-N, and its SMILES representation is CN1C=NC2=C1C=CC(=C2)C(=O)CBr .
2-Bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone largely depends on its specific application in medicinal chemistry. It may function as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The structural features, particularly the bromine atom and the benzimidazole ring, are crucial for its binding affinity and specificity towards biological molecules. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects .
The physical and chemical properties of 2-bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone include:
These properties are essential for understanding how the compound behaves under various conditions and its potential applications in research and industry .
2-Bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone has several scientific applications:
CAS No.: 11003-57-9
CAS No.: 79982-56-2
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5